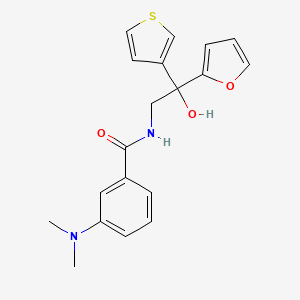

3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide" is a complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure of the compound suggests the presence of a benzamide moiety, which is a common feature in many pharmacologically active compounds, as well as dimethylamino and furan-thiophene groups that could contribute to its unique chemical and biological properties.

Synthesis Analysis

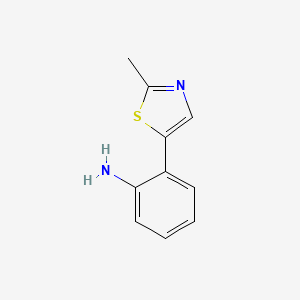

The synthesis of related compounds often involves condensation reactions and the use of Mannich bases, as seen in the synthesis of novel semicarbazone derivatives with anti-diabetic and anti-inflammatory activities . These compounds were synthesized by reacting thiophene derivatives with formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide. The synthesis process is characterized by the use of spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis for characterization .

Molecular Structure Analysis

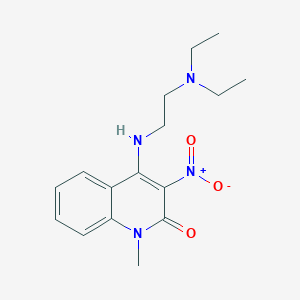

The molecular structure of related compounds includes various functional groups that are essential for their biological activity. For instance, the presence of a dimethylamino group is a common feature in compounds with gastrointestinal prokinetic activity . The structural modification of known pharmacophores, such as metoclopramide, to include these functional groups can lead to the discovery of new agents with balanced prokinetic and antiemetic activities .

Chemical Reactions Analysis

The reactivity of the dimethylamino group in related compounds allows for further chemical transformations. For example, the reaction of a dimethylamino-containing compound with different N-nucleophiles can yield a variety of derivatives, including arylaminopropenones, pyrazoles, isoxazoles, and pyrimidinethiones . These reactions demonstrate the versatility of the dimethylamino group in participating in chemical reactions that can lead to the synthesis of diverse heterocyclic compounds .

Physical and Chemical Properties Analysis

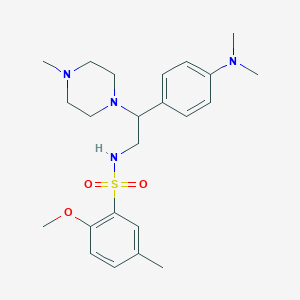

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a benzyl and dimethylamino group can affect the solubility, melting point, and stability of the compound. The synthesis of optically active derivatives, such as nicardipine, showcases the importance of stereochemistry in the physical properties and biological activities of these compounds . The resolution of enantiomers and the evaluation of their pharmacological properties, such as vasodilating activity, are crucial in understanding the relationship between molecular structure and function .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

Diverse Compound Library Generation : A study by Roman (2013) explored the use of a related ketonic Mannich base derived from 2-acetylthiophene for generating a diverse library of compounds through alkylation and ring closure reactions. This research illustrates the potential of similar compounds in synthesizing a wide array of structurally diverse molecules, which can be crucial for discovering new materials and bioactive compounds (Roman, 2013).

Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives, including compounds structurally similar to the one , to study their corrosion inhibiting effects on steel in acidic solutions. This research demonstrates the potential application of such compounds in protecting metals against corrosion, highlighting their significance in industrial applications (Hu et al., 2016).

Nonlinear Optical Properties : A series of novel derivatives containing an electron-donating N,N-dimethylaminophenyl ring connected to an electron-withdrawing benzothiazole moiety were synthesized by Zając et al. (2008). These compounds were studied for their nonlinear optical (NLO) properties, suggesting potential applications in optical devices and materials (Zając et al., 2008).

Bioactive Compound Development

Antimicrobial Activity : Spoorthy et al. (2021) conducted a study on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. Their research offers insights into the potential of similar compounds for developing new antimicrobial agents (Spoorthy et al., 2021).

Leukotriene B4 Inhibition and Cancer Cell Growth Inhibition : Kuramoto et al. (2008) synthesized a series of benzo[b]furan derivatives to evaluate their inhibitory activity on leukotriene B4 and growth inhibition in cancer cell lines. This research points to the potential therapeutic applications of similar compounds in treating inflammation and cancer (Kuramoto et al., 2008).

Future Directions

properties

IUPAC Name |

3-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-10-25-12-15)17-7-4-9-24-17/h3-12,23H,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKHSLUGHBOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)